molecular formula C16H23N3O3S B1221462 Glidazamide CAS No. 3074-35-9

Glidazamide

Cat. No.: B1221462
CAS No.: 3074-35-9
M. Wt: 337.4 g/mol
InChI Key: BAMWZWFFSCYCGQ-UHFFFAOYSA-N
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Description

Glidazamide is a second-generation sulfonamide urea derivative with antihyperglycemic activity. It is primarily used to help control blood sugar levels in people with type 2 diabetes. The compound’s hypoglycemic effect is considered inferior to that of glicaramide .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of glidazamide would likely follow similar synthetic routes as laboratory preparation but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and scalable processes.

Chemical Reactions Analysis

Types of Reactions

Glidazamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Glidazamide has various applications in scientific research, including:

Mechanism of Action

Glidazamide exerts its antihyperglycemic effects by stimulating the release of insulin from pancreatic beta cells. It binds to the sulfonylurea receptor on the beta cells, leading to the closure of ATP-sensitive potassium channels. This results in cell depolarization and the opening of voltage-gated calcium channels, which triggers insulin release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific chemical structure and pharmacokinetic profile, which may offer distinct advantages in certain clinical scenarios. Its hypoglycemic effect, while considered inferior to some other sulfonylureas, may still provide therapeutic benefits in specific patient populations .

Properties

CAS No.

3074-35-9

Molecular Formula

C16H23N3O3S

Molecular Weight

337.4 g/mol

IUPAC Name

1-(azepan-1-yl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea

InChI

InChI=1S/C16H23N3O3S/c20-16(17-19-10-3-1-2-4-11-19)18-23(21,22)15-9-8-13-6-5-7-14(13)12-15/h8-9,12H,1-7,10-11H2,(H2,17,18,20)

InChI Key

BAMWZWFFSCYCGQ-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)NC(=O)NS(=O)(=O)C2=CC3=C(CCC3)C=C2

Canonical SMILES

C1CCCN(CC1)NC(=O)NS(=O)(=O)C2=CC3=C(CCC3)C=C2

Key on ui other cas no.

3074-35-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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